N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with butan-2-yl, tert-butyl, 4-fluorophenyl, and methyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives, pyrimidine derivatives, and various alkylating agents. The key steps in the synthesis may involve:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through cyclization reactions involving pyrazole and pyrimidine precursors under acidic or basic conditions.
Substitution reactions: Introduction of the butan-2-yl, tert-butyl, and 4-fluorophenyl groups can be carried out using appropriate alkylating agents and halogenated compounds in the presence of catalysts such as palladium or copper.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, alkylating agents, and catalysts such as palladium or copper in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds such as uracil, cytosine, and thymine are structurally related and have significant biological roles.
Indole derivatives: These compounds also possess diverse biological activities and are used in medicinal chemistry.
Uniqueness
N-(butan-2-yl)-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl, tert-butyl, and 4-fluorophenyl groups enhances its stability, solubility, and interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H27FN4 |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-butan-2-yl-5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H27FN4/c1-7-13(2)23-18-12-17(21(4,5)6)24-20-19(14(3)25-26(18)20)15-8-10-16(22)11-9-15/h8-13,23H,7H2,1-6H3 |
InChI Key |
JZWGFWWPMMLDST-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(C)(C)C |
Origin of Product |
United States |
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